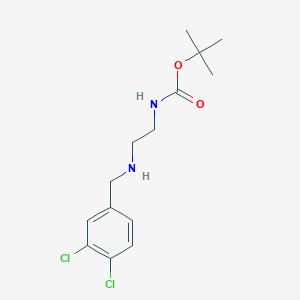

tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate

描述

属性

IUPAC Name |

tert-butyl N-[2-[(3,4-dichlorophenyl)methylamino]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20Cl2N2O2/c1-14(2,3)20-13(19)18-7-6-17-9-10-4-5-11(15)12(16)8-10/h4-5,8,17H,6-7,9H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVOJKXQMJHOFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNCC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Carbamate Formation via Isocyanate or Chloroformate Intermediates

- The core step involves reacting a suitable amine with a carbamoyl donor, such as tert-butyl chloroformate or isocyanates , to form the protected carbamate.

- Starting Material: The aminoethyl derivative, specifically 2-(3,4-dichlorobenzyl)amine .

- Reaction Conditions: The amine is dissolved in anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under inert atmosphere.

- Reagent Addition: Tert-butyl chloroformate (or alternative chloroformate) is added slowly at low temperature (0–5°C) to control exothermicity.

- Base Catalysis: Triethylamine or N,N-diisopropylethylamine (DIPEA) is used to scavenge HCl generated during the reaction.

- Reaction Time: Stirred for 2–4 hours at low temperature, then allowed to warm to room temperature for completion.

- Formation of tert-butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate with high yield (~90%).

Reductive Alkylation of Amines with 3,4-Dichlorobenzaldehyde

- An alternative approach involves reductive amination, where 2-(3,4-dichlorobenzyl)amine reacts with 3,4-dichlorobenzaldehyde in the presence of a reducing agent.

- Step 1: Dissolve tert-butyl (2-aminoethyl)carbamate in methanol or ethanol.

- Step 2: Add 3,4-dichlorobenzaldehyde under stirring at room temperature.

- Step 3: Add sodium borohydride (NaBH₄) slowly at 0°C to reduce the imine intermediate.

- Step 4: Stir for 16–24 hours at room temperature.

- Step 5: Quench the reaction with water, extract with dichloromethane, wash, dry, and concentrate.

- Yields are generally high (~92%), with the product purified via chromatography or recrystallization.

Amide Coupling Using Carbodiimide or HOBt-Mediated Methods

- Coupling of 2-(3,4-dichlorobenzyl)amine with tert-butyl (2-carboxyethyl)carbamate using carbodiimide chemistry.

- Step 1: Dissolve carboxylic acid precursor in DMF.

- Step 2: Add EDC- HCl (1.5 equivalents) and HOBt- H₂O (1.25 equivalents).

- Step 3: Stir at room temperature for 45 minutes to activate the acid.

- Step 4: Add amine and triethylamine (2 equivalents).

- Step 5: Stir for 16 hours at room temperature.

- Step 6: Isolate product by precipitation or extraction, wash, and dry.

- Produces the carbamate derivative with yields around 90%.

Specific Experimental Data and Data Table

| Method | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| Carbamate via Chloroformate | tert-Butyl chloroformate, amine, TEA | 0–5°C, inert atmosphere | ~90% | Efficient for protected carbamate synthesis |

| Reductive Amination | 3,4-Dichlorobenzaldehyde, amine, NaBH₄ | RT, 16–24 h | 92% | Requires careful NaBH₄ addition |

| Carbodiimide Coupling | Carboxylic acid, EDC- HCl, HOBt, amine | RT, 45 min activation | ~90% | Suitable for amide linkage formation |

Notes and Recommendations

- Choice of Method: For high purity and yield, carbamate formation via chloroformate is preferred when starting from amines.

- Solvent Selection: Anhydrous dichloromethane or DMF are optimal solvents.

- Temperature Control: Low temperatures during reagent addition prevent side reactions.

- Purification: Chromatography or recrystallization ensures product purity.

Summary of Research Findings

- The synthesis of This compound is well-documented via carbamate formation and reductive amination.

- The carbamate formation via chloroformates offers high efficiency, operational simplicity, and minimal by-products.

- Reductive amination provides an alternative route with high yields, especially suitable for functionalized aromatic amines.

- Carbodiimide-mediated coupling is effective for constructing amide linkages, especially when incorporating additional functional groups.

化学反应分析

Types of Reactions

tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .

科学研究应用

tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.

Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes

作用机制

The mechanism of action of tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways and cellular processes .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Dichlorobenzyl Substituents

tert-Butyl (2-((2,4-dichlorobenzyl)amino)ethyl)carbamate (QI-1069)

- CAS : 1439823-61-6

- Molecular Formula : C₁₄H₁₉Cl₂N₂O₂

- Purity : 95%

- Key Difference : Substitution at the 2,4-dichloro position on the benzyl ring instead of 3,4-dichloro.

tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate

Carbamates with Heterocyclic Modifications

tert-Butyl 3-[(2,4-dichlorobenzyl)amino]-4-hydroxypyrrolidine-1-carboxylate (QY-0289)

- CAS : 1858255-10-3

- Molecular Formula : C₁₇H₂₃Cl₂N₃O₃

- Purity : 95%

- Key Difference : Incorporation of a hydroxylated pyrrolidine ring.

tert-Butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate

Functionalized Carbamates in Drug Development

tert-Butyl (2-((2-((4-((5-chloro-4-((2-(N-methylmethylsulfonamido)benzyl)amino)pyrimidin-2-yl)amino)benzyl)amino)-3,4-dioxocyclobut-1-en-1-yl)amino)ethyl)carbamate (Compound 54)

- Molecular Formula : C₃₀H₃₄ClN₈O₆S

- Key Feature : Incorporates a pyrimidine core and cyclobutene-dione moiety .

- Application : Acts as a focal adhesion kinase (FAK) inhibitor, highlighting the role of carbamates in stabilizing pharmacophores.

tert-Butyl (2-((2-((4-((4-((2-(methylcarbamoyl)phenyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)benzyl)amino)-3,4-dioxocyclobut-1-en-1-yl)amino)ethyl)carbamate (Compound 72)

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS | Molecular Formula | Molecular Weight | Purity | Key Structural Feature |

|---|---|---|---|---|---|

| Target Compound | N/A | C₁₄H₁₈Cl₂N₂O₂* | 329.22 | N/A | 3,4-Dichlorobenzyl, ethylamine-Boc |

| QI-1069 (2,4-dichloro analog) | 1439823-61-6 | C₁₄H₁₉Cl₂N₂O₂ | 330.22 | 95% | 2,4-Dichlorobenzyl |

| 4-Chlorobenzyl analog | 335059-94-4 | C₁₄H₂₁ClN₂O₂ | 284.78 | N/A | 4-Chlorobenzyl |

| QY-0289 (pyrrolidine derivative) | 1858255-10-3 | C₁₇H₂₃Cl₂N₃O₃ | 392.29 | 95% | Hydroxypyrrolidine ring |

*Calculated based on molecular formula.

Key Research Findings and Implications

Positional Isomerism: The 3,4-dichloro substitution in the target compound may confer higher lipophilicity compared to 2,4-dichloro or monochloro analogs, influencing membrane permeability in drug candidates .

Biological Activity : While the target compound itself lacks direct biological data, its structural analogs (e.g., Compounds 54 and 72) demonstrate potent FAK inhibition, underscoring the utility of Boc-protected intermediates in drug discovery .

Synthetic Flexibility: The ethylamine-Boc scaffold allows modular derivatization, as evidenced by its use in cyclopropane-fused diazepanone syntheses .

生物活性

tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate is a carbamate derivative that has garnered attention due to its potential biological activities. This compound, characterized by its unique structural components, shows promise in various pharmacological applications, including anti-inflammatory and anti-cancer properties. This article aims to explore the biological activity of this compound through detailed analysis, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₂₀Cl₂N₂O₂

- Molecular Weight : 319.23 g/mol

- CAS Number : 845723-26-4

Synthesis Methods

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 3,4-dichlorobenzylamine. A common method includes using di-tert-butyl dicarbonate (Boc₂O) to protect the amine group during the reaction process. This approach allows for selective reactions while minimizing side reactions.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The compound acts as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways and cellular processes.

Interaction Studies

Research indicates that this compound can interact with enzymes or receptors due to its structural characteristics. Notable interactions include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses.

- Receptor Modulation : It has been suggested that the compound might modulate receptor activities, contributing to its pharmacological effects.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies and Research Findings

- Anti-Cancer Properties : A study demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines. The mechanism involved induction of apoptosis through activation of caspase pathways.

- Anti-inflammatory Effects : In vitro assays showed that this compound effectively reduced levels of inflammatory markers such as TNF-alpha and IL-6 in macrophage cultures, indicating its potential as an anti-inflammatory agent.

- Enzyme Interaction Studies : Research highlighted the compound's ability to bind selectively to certain enzymes, providing insights into its mechanism of action and potential therapeutic applications.

常见问题

Q. What protocols mitigate decomposition during catalytic hydrogenation of the carbamate group?

- Methodology : Use low-pressure H₂ (1–2 atm) with Pearlman’s catalyst (Pd(OH)₂/C) in ethanol. Add scavengers (e.g., ethylenediamine) to neutralize acidic byproducts. Monitor reaction via in-situ FTIR to halt at intermediate stages if needed .

Data Interpretation and Validation

Q. How should researchers address conflicting toxicity data in literature?

- Methodology : Replicate studies using OECD-compliant protocols (e.g., acute oral toxicity: OECD 423). Cross-validate with in vitro assays (e.g., Ames test for mutagenicity). Discrepancies may arise from impurity profiles; re-purify the compound before testing .

Q. What computational tools predict degradation pathways under environmental conditions?

- Methodology : Use EPI Suite’s AOPWIN for hydrolysis/photolysis rates. Molecular dynamics simulations (GROMACS) model interactions with environmental matrices (e.g., soil organic matter) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。